GS-441524 HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GS-441524 is a potent inhibitor of feline infectious peritonitis (FIP) virus with an EC50 of 0.78 μM.. GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies. GS-441524 is a molecular precursor to a pharmacologically active nucleoside triphosphate molecule. These analogs act as an alternative substrate and RNA-chain terminator of viral RNA dependent RNA polymerase. GS-441524 was non-toxic in feline cells at concentrations as high as 100 uM and effectively inhibited FIPV replication in cultured CRFK cells and in naturally infected feline peritoneal macrophages at concentrations as low as 1 uM. Note: GS-441524 is an active metabolite of Remdesivir.
Applications De Recherche Scientifique
Antiviral Properties and Pharmacokinetics
GS-441524 has been identified as a promising therapeutic agent due to its antiviral properties, particularly against RNA viruses like SARS-CoV-2. It is the parent nucleoside of remdesivir, a drug that received emergency approval for COVID-19 treatment. Notably, GS-441524 has shown potential superior effectiveness compared to remdesivir in the treatment of COVID-19 (Rasmussen et al., 2021). Moreover, pharmacokinetic analyses suggest that GS-441524's simple synthesis and effective metabolism in the lungs make it a preferable choice over remdesivir for treating COVID-19 (Yan & Muller, 2020).
Detailed studies on the pharmacokinetics and in vitro properties of GS-441524 indicate its stability across various species, including humans, and highlight its potential as an oral drug candidate for COVID-19 treatment. The drug demonstrates favorable pharmacokinetics, such as low to moderate plasma clearance and significant urinary excretion, supporting its development as an oral drug (Wang et al., 2022).
Synergistic Effects with Other Drugs
Research on combinatory therapy indicates that GS-441524, when used in conjunction with other medications like fluoxetine, exhibits synergistic antiviral effects against SARS-CoV-2 variants in vitro. This suggests the potential of GS-441524 as part of a combinatory therapeutic strategy for COVID-19 (Brunotte et al., 2021).
Efficacy in Animal Models
Studies have also highlighted the efficacy of GS-441524 in animal models, demonstrating its ability to significantly reduce viral titers in organs infected by coronaviruses, including SARS-CoV-2, without notable toxicity. This positions GS-441524 as a promising and cost-effective candidate for treating COVID-19 and other coronavirus diseases (Li et al., 2021).
Propriétés
Numéro CAS |
2378280-82-9 |
---|---|
Formule moléculaire |
C12H14ClN5O4 |
Poids moléculaire |
327.725 |
Nom IUPAC |
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile hydrochloride |
InChI |
InChI=1S/C12H13N5O4.ClH/c13-4-12(10(20)9(19)7(3-18)21-12)8-2-1-6-11(14)15-5-16-17(6)8;/h1-2,5,7,9-10,18-20H,3H2,(H2,14,15,16);1H/t7-,9-,10-,12+;/m1./s1 |
Clé InChI |
RUKJXQWRCFJDMA-BITRNDABSA-N |
SMILES |
N#C[C@@]1(C2=CC=C3C(N)=NC=NN32)O[C@H](CO)[C@@H](O)[C@H]1O.[H]Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GS-441524 HCl; GS-441524 hydrochloride; GS-441524; GS441524; GS 441524; Remdesivir-metabolite, GS-5734-metabolite; GS5734-metabolite; GS 5734-metabolite; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.